molecular formula C8H8F2N2O2 B2708202 3,3-Difluoro-N-(1,2-oxazol-3-yl)cyclobutane-1-carboxamide CAS No. 2320225-43-0

3,3-Difluoro-N-(1,2-oxazol-3-yl)cyclobutane-1-carboxamide

Cat. No.: B2708202
CAS No.: 2320225-43-0
M. Wt: 202.161
InChI Key: UOMOKDLLTJOGCV-UHFFFAOYSA-N
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Description

3,3-Difluoro-N-(1,2-oxazol-3-yl)cyclobutane-1-carboxamide is a synthetic organic compound characterized by the presence of a cyclobutane ring substituted with difluoro groups and an oxazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Difluoro-N-(1,2-oxazol-3-yl)cyclobutane-1-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,3-difluorocyclobutanone with 3-amino-1,2-oxazole in the presence of a suitable catalyst. The reaction is carried out under an inert atmosphere, often using solvents such as dichloromethane or tetrahydrofuran, at temperatures ranging from 0°C to room temperature .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade solvents and catalysts, and implementing continuous flow processes to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

3,3-Difluoro-N-(1,2-oxazol-3-yl)cyclobutane-1-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,3-Difluoro-N-(1,2-oxazol-3-yl)cyclobutane-1-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,3-Difluoro-N-(1,2-oxazol-3-yl)cyclobutane-1-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The difluoro groups and oxazole moiety play a crucial role in its binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or interference with signal transduction processes .

Comparison with Similar Compounds

Similar Compounds

  • 3,3-Difluoro-2-(1,2-oxazol-3-yl)propan-1-amine hydrochloride
  • 3,3-Difluoro-1-methylindolin-2-ones
  • 3,3-Difluoro-1,2-diphenylcyclopropane

Uniqueness

3,3-Difluoro-N-(1,2-oxazol-3-yl)cyclobutane-1-carboxamide is unique due to its combination of a cyclobutane ring with difluoro substitutions and an oxazole moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

IUPAC Name

3,3-difluoro-N-(1,2-oxazol-3-yl)cyclobutane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F2N2O2/c9-8(10)3-5(4-8)7(13)11-6-1-2-14-12-6/h1-2,5H,3-4H2,(H,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOMOKDLLTJOGCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1(F)F)C(=O)NC2=NOC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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